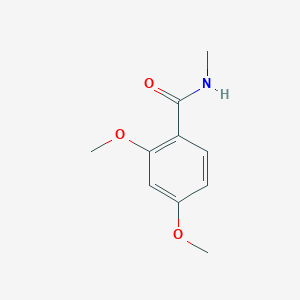

2,4-dimethoxy-N-methylbenzamide

Description

2,4-Dimethoxy-N-methylbenzamide is a benzamide derivative featuring methoxy substituents at the 2- and 4-positions of the benzene ring and an N-methyl group on the amide nitrogen.

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2,4-dimethoxy-N-methylbenzamide |

InChI |

InChI=1S/C10H13NO3/c1-11-10(12)8-5-4-7(13-2)6-9(8)14-3/h4-6H,1-3H3,(H,11,12) |

InChI Key |

NWGSFTXRLLNGBI-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

- The synthetic route to prepare this compound involves the reaction of N-methylbenzamide with 2,4-dimethoxybenzyl isothiocyanate .

- The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

- Industrial production methods may involve variations of this synthetic route.

Chemical Reactions Analysis

- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines).

- Major products depend on the specific reaction conditions.

2,4-Dimethoxy-N-methylbenzamide: can undergo various reactions:

Scientific Research Applications

Overview

2,4-Dimethoxy-N-methylbenzamide is a synthetic compound with a unique chemical structure that includes two methoxy groups and an amide functional group. This compound has garnered interest in various fields of scientific research due to its potential applications in chemistry, biology, and medicine.

Chemistry

- Building Block for Synthesis : 2,4-Dimethoxy-N-methylbenzamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, making it valuable for developing new chemical entities.

- Reagent in Organic Reactions : The compound is used as a reagent in various organic reactions, contributing to advancements in synthetic methodologies.

Biology

- Biological Activity Studies : Research has focused on the biological activity of 2,4-dimethoxy-N-methylbenzamide, particularly its interactions with biological macromolecules. Initial studies suggest it may influence cellular processes, warranting further investigation into its mechanisms of action.

- Potential Therapeutic Applications : The compound is under exploration for its therapeutic potential, particularly in drug development aimed at treating diseases such as cancer or neurodegenerative disorders.

Medicine

- Drug Development : Ongoing research investigates the compound's efficacy as a drug candidate. Preliminary findings indicate that it may exhibit significant biological activity against specific targets, making it a candidate for further pharmacological studies.

- Targeting Disease Mechanisms : The compound's structure allows it to potentially interact with specific biological pathways, which could lead to novel therapeutic strategies.

Case Study 1: Anticancer Properties

A study evaluated the effects of 2,4-dimethoxy-N-methylbenzamide on various cancer cell lines. Results indicated that the compound exhibited antiproliferative effects, leading to decreased cell viability in treated cells. The mechanism was linked to the induction of apoptosis through modulation of key signaling pathways.

| Activity | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Antiproliferative | MCF-7 (Breast Cancer) | 25 | Significant reduction in cell viability observed |

| Apoptosis Induction | A549 (Lung Cancer) | 15 | Enhanced apoptosis via caspase activation |

Case Study 2: Neuroprotective Effects

Research has also been conducted to assess the neuroprotective effects of 2,4-dimethoxy-N-methylbenzamide in models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve neuronal survival rates in vitro.

| Activity | Model | Outcome | Comments |

|---|---|---|---|

| Neuroprotection | SH-SY5Y Cells | Increased survival | Reduced oxidative stress levels observed |

Mechanism of Action

- The exact mechanism by which 2,4-dimethoxy-N-methylbenzamide exerts its effects remains an active area of research.

- It may interact with specific molecular targets or pathways, but further studies are needed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Physical and Spectroscopic Properties

- Solubility : Methoxy groups generally improve solubility in polar solvents. For example, N,4-dimethoxy-N-methylbenzamide is soluble in THF and hexanes .

- Spectroscopy : ¹H NMR of N,2-dimethoxy-N-methylbenzamide (a regioisomer) shows distinct aromatic proton splitting (δ 7.36–6.92 ppm) and methoxy signals (δ 3.84 ppm), which would differ for 2,4-dimethoxy-N-methylbenzamide due to substituent positions .

Research Findings and Data Gaps

- Synthetic Challenges : While N,4-dimethoxy-N-methylbenzamide is well-documented, protocols for 2,4-dimethoxy-N-methylbenzamide require further optimization, particularly in regioselective methoxy introduction.

- Reactivity Studies : The steric effects of 2,4-dimethoxy substitution on amide reactivity (e.g., in nucleophilic acyl substitutions) remain underexplored.

- Thermal Properties : Data on melting points, flash points, and vapor pressure for 2,4-dimethoxy-N-methylbenzamide are absent but critical for industrial handling.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4-dimethoxy-N-methylbenzamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound can be synthesized via acylation of 2,4-dimethoxybenzoic acid with N-methylamine derivatives. A reported procedure (General Procedure A) involves reacting the carboxylic acid with DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) under mild conditions, achieving yields up to 86%. Key parameters include solvent choice (e.g., dichloromethane or THF), reaction temperature (20–25°C), and stoichiometric control of activating agents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing 2,4-dimethoxy-N-methylbenzamide, and what key spectral features should researchers prioritize?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical:

- ¹H-NMR : Look for methoxy group singlets (δ ~3.8–3.9 ppm) and aromatic protons (δ ~6.5–7.5 ppm) split by substituent positions .

- ¹³C-NMR : Methoxy carbons appear at ~55–60 ppm, while carbonyl carbons resonate near δ 165–170 ppm .

- FT-IR : Confirm the amide C=O stretch (~1640–1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

Q. How can researchers address solubility challenges during experimental workflows involving 2,4-dimethoxy-N-methylbenzamide?

- Methodological Answer : The compound’s solubility is highly solvent-dependent. Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for biological assays, while non-polar solvents (e.g., chloroform) are preferable for crystallization. If precipitation occurs during reactions, incremental addition of co-solvents (e.g., methanol) or sonication can improve dissolution. Purity assessment via TLC (Rf ~0.5 in ethyl acetate/hexane) is recommended before proceeding to downstream applications .

Advanced Research Questions

Q. What strategies can optimize regioselective functionalization of 2,4-dimethoxy-N-methylbenzamide for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Use directing groups (e.g., methoxy) to target specific positions. For example, nitration at the 5-position can be achieved with HNO₃/H₂SO₄ at 0°C .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis introduces aryl groups at the 4-position .

- Amide Modification : React with Grignard reagents to replace the N-methyl group, though steric hindrance from methoxy substituents may require elevated temperatures (60–80°C) .

Q. How do computational methods aid in predicting the biological activity of 2,4-dimethoxy-N-methylbenzamide derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). The methoxy groups may engage in hydrophobic interactions, while the amide moiety participates in hydrogen bonding .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design derivatives with enhanced antimicrobial or anticancer properties .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability under physiological conditions .

Q. What experimental approaches resolve contradictions in reported bioactivity data for 2,4-dimethoxy-N-methylbenzamide analogs?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., MIC for antimicrobial activity) across multiple cell lines or bacterial strains to confirm potency thresholds .

- Metabolic Stability Testing : Use liver microsome assays to assess whether inconsistent in vivo results stem from rapid metabolite formation .

- Crystallographic Analysis : Resolve structural ambiguities (e.g., tautomerism) via X-ray diffraction. SHELX programs are recommended for refining crystal structures .

Q. How can researchers leverage 2,4-dimethoxy-N-methylbenzamide as a precursor for synthesizing complex heterocyclic systems?

- Methodological Answer :

- Thiazole Formation : React with thioureas in the presence of PCl₃ to form 2-aminothiazole derivatives, useful in drug discovery .

- Oxadiazole Synthesis : Cyclize with hydrazine derivatives under microwave irradiation (100–120°C) to generate 1,3,4-oxadiazoles with enhanced bioactivity .

- Photocatalytic Modifications : Use visible-light catalysis to introduce trifluoromethyl or other functional groups via radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.